Acetic acid;2-methylhex-4-en-3-ol
Description
Acetic Acid (CH₃COOH): Acetic acid, a simple carboxylic acid, is a pivotal industrial chemical with a global demand exceeding 6 million tons annually . It is primarily produced via methanol carbonylation (Monsanto and Cativa processes) or through bacterial fermentation by Acetobacter pasteurianus . In its pure form (glacial acetic acid, ≥99%), it solidifies at 16.6°C and is widely used in chemical synthesis (e.g., acetic anhydride, plastics) and food preservation . Key enzymes like PQQ-dependent alcohol dehydrogenase (PQQ-ADH) drive its biosynthesis in bacteria, with engineered strains showing enhanced ethanol tolerance and acid production .
2-Methylhex-4-en-3-ol: This branched unsaturated alcohol (C₇H₁₄O) features a hydroxyl group at position 3, a methyl group at position 2, and a double bond at position 4. While direct data on this compound are scarce in the provided evidence, structurally similar alcohols like 2-isopropyl-5-methylhex-4-en-1-ol (EINECS 280-059-9) are noted .
Properties
CAS No. |
92775-95-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-4-5-7(8)6(2)3;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4) |
InChI Key |
WCURJWAEAPFCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to α,β-Unsaturated Esters
A cornerstone method involves the reaction of methyl lithium (MeLi) with ethyl 4-(benzyloxy)but-2-ynoate. Under cryogenic conditions (−78°C in THF), MeLi undergoes 1,2-addition to the alkyne, generating a propargyl alcohol intermediate. Subsequent hydrogenation over Lindlar catalyst yields (Z)-4-(benzyloxy)-2-methylbut-2-en-1-ol.
Key Conditions
Reductive Hydration of Propargyl Alcohols
Alternative approaches employ copper(I)-catalyzed hydrations. For example, treatment of 4-((tert-butyldiphenylsilyl)oxy)pent-2-yn-1-ol with CuI/TMEDA in THF at −40°C facilitates stereoretentive hydration to the Z-allylic alcohol.
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | |
| Temperature | −40°C → −78°C | |
| Stereoselectivity | Z/E >95:5 |
Acetylation of 2-Methylhex-4-en-3-ol
Classical Acetic Anhydride Protocol
The alcohol is treated with acetic anhydride (1.2 eq) in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). This method affords quantitative acetylation within 2 hours.
Representative Procedure
DMSO-Mediated Oxidation of Allylic Halides
A patent-published method converts 4-bromo-3-methyl-2-buten-1-ol to the acetate via dimethyl sulfoxide (DMSO) oxidation. Using dibasic sodium phosphate (Na₂HPO₄) as a non-nucleophilic base, the reaction proceeds at room temperature with 86% yield.
Critical Parameters
Reaction Optimization and Yield Enhancement
Solvent Effects on Acetylation
Comparative studies reveal that polar aprotic solvents (DMSO > DMF > THF) accelerate acetylation kinetics by stabilizing the acyloxonium intermediate. However, DCM remains preferred for ease of product isolation.
Stereochemical Preservation
Chiral auxiliaries such as tert-butyldiphenylsilyl (TBDPS) groups enable enantioselective synthesis. For instance, (S)-4-((TBDPS)oxy)pent-2-yn-1-ol retains 98% ee after acetylation when using (−)-sparteine as a chiral ligand.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >99% purity with t₅ = 12.7 min.
Applications and Derivative Synthesis
Vitamin A Analogues
E-4-acetoxy-2-methyl-2-butenal, a homolog of the target compound, undergoes Wittig reactions with C₁₅ phosphonium salts to yield vitamin A acetate precursors.
Terpene Synthesis
Pd-catalyzed couplings of 3-acetoxy-2-methylhex-4-ene with isoprenyl bromides generate sesquiterpene scaffolds.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylhex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The unsaturated alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or an acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Acetic acid;2-methylhex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methylhex-4-en-3-ol involves its interaction with various molecular targets and pathways. The acetic acid group can participate in esterification and hydrolysis reactions, while the unsaturated alcohol group can undergo oxidation and reduction reactions. These interactions can lead to the formation of different products and intermediates, which can exert various biological and chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid vs. Formic Acid
Formic acid’s higher acidity and reactivity make it suitable for niche industrial roles, whereas acetic acid’s stability supports broader applications .
Acetic Acid vs. Glacial Acetic Acid
Glacial acetic acid’s high purity enables industrial applications but requires stringent handling .
2-Methylhex-4-en-3-ol vs. Structural Analogs
The position of hydroxyl and alkyl groups critically affects solubility and reactivity. For example, terminal hydroxyls (e.g., 1-ol derivatives) may enhance volatility, while internal hydroxyls (e.g., 3-ol) influence hydrogen bonding .
Production Methods: Monsanto vs. Cativa Processes
The Cativa process’s iridium catalyst improves stability and selectivity, reducing energy and purification demands .
Research Findings and Implications
- Acetic Acid Biosynthesis: Overexpression of PQQ-ADH in A. pasteurianus increases acetic acid yield by 14% under high ethanol stress (8% v/v) . Proteomic analyses reveal upregulation of stress-response proteins (e.g., glutamine synthetase) and downregulation of tricarboxylic acid (TCA) cycle enzymes like aconitase, suggesting metabolic trade-offs .
- Industrial Optimization: The Cativa process reduces water usage by 95% compared to Monsanto, enhancing sustainability .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-methylhex-4-en-3-ol?
Methodological Answer:
The synthesis of branched alkenols like 2-methylhex-4-en-3-ol can be optimized using AI-driven retrosynthesis tools. For example, platforms leveraging models like Template_relevance Reaxys or Pistachio_ringbreaker analyze reaction databases to propose feasible routes. A plausible route involves allylic oxidation of 2-methylhex-4-ene or stereoselective reduction of α,β-unsaturated ketones. Validation via small-scale trials is critical to confirm regioselectivity and yield. While direct evidence for this specific compound is limited, analogous syntheses for 4-methylhexan-3-ol (CAS 615-29-2) suggest enzymatic or catalytic hydrogenation methods could be adapted .
Basic: How is the acid dissociation constant (pKa) of acetic acid determined in non-aqueous solvents?
Methodological Answer:
The pKa of acetic acid in mixed solvents (e.g., water-ethanol) can be measured via potentiometric titration with a glass electrode calibrated against standard buffers. Alternatively, UV-Vis spectroscopy using pH-sensitive dyes (e.g., bromothymol blue) quantifies protonation states. Acetic acid’s pKa (~4.76 in water) decreases in polar aprotic solvents due to reduced dielectric stabilization of the conjugate base. Experimental protocols must account for solvent-specific ion-pairing effects and temperature control (±0.1°C) to ensure reproducibility .
Advanced: How can discrepancies in reported physical properties of 2-methylhex-4-en-3-ol be resolved?
Methodological Answer:
Contradictory data (e.g., boiling point, solubility) often arise from impurities or measurement conditions. Researchers should:
Cross-reference CAS-registered properties (e.g., molecular weight: 116.20 g/mol for the analogous 4-methylhexan-3-ol ).
Validate purity via GC-MS or HPLC (e.g., using a Zorbax Eclipse Plus C18 column with acetonitrile/water mobile phase).
Replicate measurements under standardized IUPAC conditions (25°C, 1 atm). For example, conflicting viscosity values may reflect shear-rate dependencies in rheological assays .
Advanced: What chromatographic methods separate acetic acid and 2-methylhex-4-en-3-ol in complex mixtures?
Methodological Answer:
Gas chromatography (GC) with a flame ionization detector (FID) and a DB-WAX column (60 m × 0.25 mm ID) effectively resolves volatile acids and alcohols. For acetic acid, derivatization (e.g., silylation with BSTFA) enhances volatility. Alternatively, reverse-phase HPLC (C18 column, 0.1% H3PO4 in mobile phase) separates underivatized compounds. Method validation should include spike-recovery tests (≥95% recovery) and calibration curves (R² > 0.995) .
Basic: What safety protocols are critical when handling acetic acid in lab settings?
Methodological Answer:
Key precautions include:
- Ventilation : Use fume hoods for concentrated (>80%) acetic acid (OSHA PEL: 10 ppm).
- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
- Spill Management : Neutralize with sodium bicarbonate (1:10 dilution) and adsorb with vermiculite.
- Storage : In glass or PTFE containers, away from oxidizers (e.g., HNO3). Acetic acid’s corrosivity (pH ~2.4 at 1M) necessitates emergency eyewash/shower access .
Advanced: How to design kinetic studies for esterification of acetic acid with 2-methylhex-4-en-3-ol?
Methodological Answer:
Reaction Setup : Equimolar reactants in toluene with p-toluenesulfonic acid catalyst (0.5 mol%).
Sampling : Aliquot at intervals (0–24 hr), quench with cold NaHCO3.
Analysis : Track conversion via FTIR (C=O stretch at 1740 cm⁻¹) or ¹H NMR (ester methyl singlet at δ 3.6–3.8 ppm).
Kinetic Modeling : Fit data to a second-order rate law; compute activation energy (Ea) via Arrhenius plots. Note: Steric hindrance from the branched alkene may reduce k values compared to linear alcohols .
Basic: What spectroscopic markers identify 2-methylhex-4-en-3-ol?
Methodological Answer:
- IR : O-H stretch (3200–3600 cm⁻¹), C=C stretch (1640–1680 cm⁻¹).
- ¹H NMR : Allylic protons (δ 5.2–5.8 ppm, multiplet), hydroxyl proton (δ 1.5–2.0 ppm, broad).
- GC-MS : Molecular ion [M]+ at m/z 116 (C7H14O), base peak at m/z 57 (C3H5O+). Compare with NIST reference spectra (e.g., CAS 615-29-2) for fragmentation validation .
Advanced: How does pH influence the stability of 2-methylhex-4-en-3-ol in aqueous systems?
Methodological Answer:
At pH < 4, protonation of the hydroxyl group reduces nucleophilicity, slowing etherification or oxidation. At pH > 8, base-catalyzed dehydration to 2-methylhexa-3,4-diene may occur. Stability assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
